molecular formula C18H13N3O2 B2797522 3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034365-02-9

3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2797522
CAS No.: 2034365-02-9
M. Wt: 303.321
InChI Key: VBROBVPLUNBZFO-UHFFFAOYSA-N
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Description

3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a cyano group, a furan ring, a pyridine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as aldehydes and amines.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction, often using furfural or other furan derivatives.

    Formation of the Benzamide Moiety: The benzamide group is typically introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.

    Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, often using cyanide salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyridine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium cyanide (NaCN) or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, while the furan and pyridine rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-((5-(furan-3-yl)pyridin-3-yl)methyl)benzamide: shares similarities with other cyano-substituted aromatic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both furan and pyridine rings, along with the cyano and benzamide groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-cyano-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c19-8-13-2-1-3-15(6-13)18(22)21-10-14-7-17(11-20-9-14)16-4-5-23-12-16/h1-7,9,11-12H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBROBVPLUNBZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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